4-Bromo-5-fluoro-1H-indole-7-carboxylic acid
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Overview
Description
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid typically involves the reaction of 4-bromo-5-fluoroindole with a suitable carboxylating agent under specific conditions. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
- 4-Bromoindole
- 5-Fluoroindole
- Indole-3-carboxylic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of bromine, fluorine, and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5BrFNO2 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-4-1-2-12-8(4)5(9(13)14)3-6(7)11/h1-3,12H,(H,13,14) |
InChI Key |
ZYELFGHEQSOCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2C(=O)O)F)Br |
Origin of Product |
United States |
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